Pyren-1-ylmethylene-hydrazine
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Overview
Description
Pyren-1-ylmethylene-hydrazine: is an organic compound with the molecular formula C17H12N2 and a molecular weight of 244.299 g/mol . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyren-1-ylmethylene-hydrazine can be synthesized through the reaction of 1-pyrenecarboxaldehyde with hydrazine . The reaction typically involves refluxing the reactants in a suitable solvent such as methanol, resulting in the formation of a bright yellow precipitate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Pyren-1-ylmethylene-hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include various pyrene derivatives, such as 1,2-bis(pyren-1-ylmethylene)hydrazine .
Scientific Research Applications
Chemistry: Pyren-1-ylmethylene-hydrazine is used in the synthesis of pyrene-functionalized compounds, which are valuable in materials research for their optoelectronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including smart polymers and chemical sensors .
Mechanism of Action
The mechanism by which pyren-1-ylmethylene-hydrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved include photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes .
Comparison with Similar Compounds
- 1-Pyrenecarboxaldehyde
- 1,2-bis(pyren-1-ylmethylene)hydrazine
- 1-Pyrenemethylamine hydrochloride
Uniqueness: Pyren-1-ylmethylene-hydrazine is unique due to its specific structural configuration, which imparts distinct photophysical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in the development of advanced materials and sensors .
Properties
CAS No. |
76465-53-7 |
---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(E)-pyren-1-ylmethylidenehydrazine |
InChI |
InChI=1S/C17H12N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H,18H2/b19-10+ |
InChI Key |
AIYIPTFRVFQOMC-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=N/N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=NN |
Origin of Product |
United States |
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